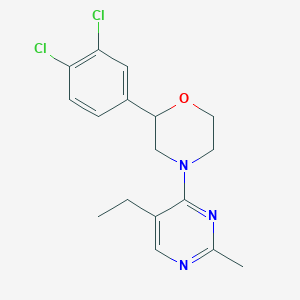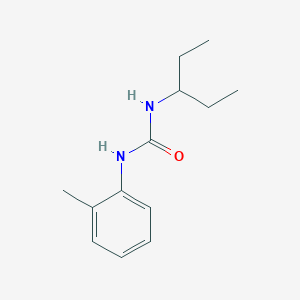![molecular formula C17H28N2O3S B5372578 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol](/img/structure/B5372578.png)
4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol, also known as S-azetidine-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom in the ring.
作用机制
The mechanism of action of 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 is still being studied, but it is believed to act as a partial agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By acting as a partial agonist, 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 can modulate the release of dopamine and reduce the reinforcing effects of addictive substances.
Biochemical and Physiological Effects
4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 has been shown to have a number of biochemical and physiological effects. In addition to its effects on the α4β2 nicotinic acetylcholine receptor, 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function. It has also been shown to increase the release of glutamate in the hippocampus, which is involved in learning and memory.
实验室实验的优点和局限性
One of the advantages of 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 is that it has a high affinity for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the effects of this receptor on addiction and other behaviors. However, one limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural substances on the body.
未来方向
There are a number of future directions for research on 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2. One area of interest is in the development of new therapies for addiction and other psychiatric disorders. Another area of interest is in the study of the effects of 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to determine the long-term effects of 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 on the body and to identify any potential side effects.
Conclusion
In conclusion, 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor and has been shown to reduce nicotine self-administration in rats. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound, including the development of new therapies for addiction and other psychiatric disorders.
合成方法
4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobutyric acid with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. This reaction results in the formation of the azetidine ring and the introduction of the dimethylamino and phenylsulfonyl groups.
科学研究应用
4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of addiction. Studies have shown that 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the reward pathway of the brain. This receptor is also implicated in nicotine addiction, and 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 has been shown to reduce nicotine self-administration in rats.
属性
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]-4-[(dimethylamino)methyl]azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-18(2)15-17(20)9-6-11-19(12-10-17)13-14-23(21,22)16-7-4-3-5-8-16/h3-5,7-8,20H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABDDCKOZUQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372504.png)
![3-[4-(diethylamino)-2-propoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5372506.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5372511.png)
![1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5372513.png)
![4-(aminosulfonyl)-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)butanamide](/img/structure/B5372517.png)
![4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5372538.png)


![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)
![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)